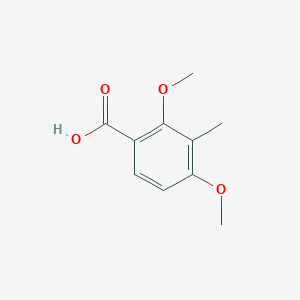

2,4-Dimethoxy-3-methylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTRIOQTTOYTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethoxy 3 Methylbenzoic Acid

Established Synthetic Routes to 2,4-Dimethoxy-3-methylbenzoic Acid

The preparation of this compound can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These methods primarily involve the oxidation of corresponding aldehyde precursors and the methylation of dihydroxybenzoic acid analogues.

Oxidative Pathways from Aldehyde Precursors

A primary and direct method for the synthesis of this compound involves the oxidation of its corresponding aldehyde, 2,4-Dimethoxy-3-methylbenzaldehyde. nih.govsigmaaldrich.com This transformation is a common and well-established reaction in organic chemistry. Various oxidizing agents can be employed to facilitate this conversion, with the choice of reagent often depending on the desired reaction conditions, scale, and sensitivity of other functional groups present in the molecule. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The reaction typically proceeds by the addition of the oxidant to the aldehyde, followed by the elimination of a reduced form of the oxidizing agent, resulting in the formation of the carboxylic acid. The efficiency of this pathway is contingent on the stability of the methoxy (B1213986) and methyl groups on the aromatic ring to the oxidative conditions.

Methylation Strategies for Dihydroxybenzoic Acid Analogues

An alternative approach to synthesizing this compound involves the methylation of a dihydroxybenzoic acid precursor, specifically 2,4-dihydroxy-3-methylbenzoic acid. nih.gov This method relies on the reaction of the hydroxyl groups with a methylating agent. A common and effective methylating agent is dimethyl sulfate (B86663), often used in the presence of a base such as potassium hydroxide. google.com The base deprotonates the phenolic hydroxyl groups, forming phenoxide ions which are more nucleophilic and readily react with the dimethyl sulfate to form the desired methoxy groups. This strategy is particularly useful when the dihydroxy analogue is more readily available or synthetically accessible than the corresponding aldehyde. Careful control of the reaction conditions, including stoichiometry of the methylating agent and the base, is crucial to ensure complete methylation and to avoid potential side reactions.

Comparative Analysis of Synthetic Efficiencies and Yields

| Synthetic Route | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Oxidative Pathway | 2,4-Dimethoxy-3-methylbenzaldehyde | Oxidizing agents (e.g., KMnO4, H2CrO4) | High | Direct, one-step conversion | Availability and cost of the aldehyde precursor |

| Methylation Strategy | 2,4-Dihydroxy-3-methylbenzoic acid | Methylating agents (e.g., Dimethyl sulfate), Base (e.g., KOH) | High | Utilizes potentially more accessible precursors | Can be a multi-step process if precursor needs synthesis |

Derivatization Strategies and Functionalization of this compound

The carboxylic acid functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into a wide range of more complex molecular architectures. Esterification and acylation reactions are two of the most common and versatile derivatization strategies.

Esterification Reactions and Their Applications

Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation for this compound. ijstr.org This reaction produces the corresponding ester, which can have significantly different physical and chemical properties compared to the parent carboxylic acid. The choice of alcohol determines the nature of the resulting ester, opening up a wide array of potential applications. For instance, the formation of methyl or ethyl esters can be a preliminary step for other reactions or for purification purposes. google.com The use of more complex alcohols can introduce new functionalities into the molecule. The applications of these esters are diverse, ranging from their use as intermediates in the synthesis of pharmaceuticals and agrochemicals to their potential as fragrance components. nih.gov The reaction conditions for esterification can be varied, with common methods including Fischer esterification (refluxing with an alcohol and a strong acid catalyst) and the use of coupling agents.

| Ester Derivative | Alcohol Reactant | Potential Applications |

| Methyl 2,4-dimethoxy-3-methylbenzoate | Methanol | Intermediate for further synthesis, purification |

| Ethyl 2,4-dimethoxy-3-methylbenzoate | Ethanol (B145695) | Intermediate for further synthesis, potential solvent applications |

| Benzyl 2,4-dimethoxy-3-methylbenzoate | Benzyl alcohol | Precursor for more complex molecules, potential use in materials science |

| Substituted Alkyl Esters | Various substituted alcohols | Tailoring physical properties (e.g., solubility, volatility), introduction of new functional groups |

Acylation Reactions for Novel Compound Generation

Acylation reactions, particularly Friedel-Crafts acylation, represent a powerful tool for generating novel compounds from this compound derivatives. researchgate.net While the carboxylic acid itself is deactivating towards electrophilic aromatic substitution, it can be converted to a more reactive derivative, such as an acid chloride. This acid chloride can then be used to acylate other aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). youtube.com This process forms a new carbon-carbon bond and introduces a ketone functionality, leading to the creation of complex bi-aryl ketones. These resulting ketones can serve as precursors for a variety of other compounds through further chemical modifications of the newly introduced carbonyl group. The regioselectivity of the acylation reaction is influenced by the directing effects of the substituents on both the acylating agent and the aromatic substrate. researchgate.net

Nucleophilic Aromatic Substitution on Substituted Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry, and derivatives of this compound can participate in these transformations. Generally, for an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. libretexts.orgrsc.org The methoxy groups at the C2 and C4 positions in this compound are electron-donating, which would typically disfavor SNAr. However, the introduction of strong electron-withdrawing groups or the use of specific reaction conditions can facilitate such substitutions.

The generally accepted mechanism for SNAr involves a two-step process: addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. libretexts.org The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. libretexts.org While specific examples involving the direct SNAr on this compound itself are not prevalent in the provided search results, the principles of SNAr are broadly applicable to its derivatives if appropriately substituted. For instance, the presence of a nitro group or other strong electron-withdrawing group ortho or para to a suitable leaving group on a derivative of this compound would render it susceptible to nucleophilic attack.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

In the context of benzoic acids, the carboxylate group itself can act as a directing group. organic-chemistry.org For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at low temperatures. organic-chemistry.org This approach offers a regioselective route to contiguously substituted benzoic acid building blocks.

The methoxy groups and the carboxylic acid function in this compound can all potentially direct metalation. The interplay between these groups would determine the site of deprotonation. The carboxylate is a powerful directing group, and the methoxy groups also direct ortho-lithiation. wikipedia.org The specific regiochemical outcome would depend on the reaction conditions, including the base used and the temperature. This technique allows for the introduction of various electrophiles at specific positions on the aromatic ring, providing a versatile method for synthesizing substituted derivatives of this compound.

Synthesis of Hydrazide and Amide Derivatives

The carboxylic acid functionality of this compound is readily converted into a variety of derivatives, including hydrazides and amides. These transformations are standard in organic synthesis and significantly expand the synthetic utility of the parent acid.

Hydrazide derivatives are typically synthesized by reacting the corresponding carboxylic acid or its ester with hydrazine (B178648) hydrate. researchgate.netchemmethod.comgoogle.com This reaction is often carried out in a suitable solvent like ethanol and may require heating. google.com The resulting hydrazides are valuable intermediates themselves and can be further reacted with aldehydes or ketones to form hydrazones, which exhibit a range of biological activities. researchgate.netnih.gov

Amide derivatives are formed by coupling the carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using a coupling agent. For example, treatment of a benzoic acid with a chlorinating agent like thionyl chloride would yield the corresponding benzoyl chloride, which then readily reacts with an amine to form the amide.

These derivatizations are crucial for building more complex molecular architectures and for modulating the physicochemical properties of the parent molecule.

Role of this compound in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of a variety of complex and biologically active molecules. Its substituted aromatic core is a common motif in many natural products and synthetic compounds.

Intermediate in Pharmaceutical Synthesis

The structural motif of this compound is found in various compounds of pharmaceutical interest. While direct examples of its use in the synthesis of specific commercial drugs are not detailed in the provided search results, its role as a versatile chemical building block is evident. evonik.com The ability to functionalize the aromatic ring and modify the carboxylic acid group allows for the creation of diverse molecular scaffolds that can be screened for biological activity. For instance, related methoxy-substituted benzoic acids are used in the synthesis of compounds with potential therapeutic applications. nbinno.comsumitomo-chem.co.jp The synthesis of various derivatives like amides and hydrazides further expands its potential in medicinal chemistry. evonik.com

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its derivatives can serve as intermediates in the synthesis of agrochemicals. For instance, the related 2-methyl-3-methoxybenzoic acid is an intermediate in the synthesis of methoxyfenozide, an insect growth regulator. google.com The structural features of this compound could be incorporated into new pesticide or herbicide candidates. The ability to introduce various substituents onto the aromatic ring through methods like directed ortho-metalation allows for the fine-tuning of biological activity and selectivity.

Precursor for Dihydroisocoumarins

The synthesis of 3,4-dihydroisocoumarins, a class of lactones present in numerous natural products with diverse biological activities, can be achieved through various synthetic routes. One prominent method involves the directed ortho-lithiation of benzoic acid derivatives. While direct experimental data on the use of this compound for dihydroisocoumarin synthesis is not extensively documented in publicly available research, the principles of directed ortho-metalation suggest a viable pathway.

The methoxy groups on the aromatic ring of this compound can act as directing groups for metalation. Specifically, the methoxy group at the C-2 position is expected to direct lithiation to the adjacent C-3 position. However, the presence of the methyl group at C-3 may sterically hinder this position. Alternatively, the carboxylate group itself can act as a powerful directing group. Treatment of a benzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA), can lead to deprotonation at the ortho position to the carboxylate.

In the case of this compound, the most likely position for lithiation would be the C-5 position, which is ortho to the C-4 methoxy group and unencumbered by adjacent substituents. The resulting aryllithium intermediate can then be reacted with an appropriate electrophile, such as an epoxide, to introduce the necessary side chain for subsequent cyclization to the dihydroisocoumarin ring system. The reaction sequence would typically involve the following steps:

Directed ortho-lithiation: Treatment of this compound with a strong lithium base to generate a specific aryllithium species.

Reaction with an epoxide: The aryllithium intermediate attacks the epoxide, leading to the formation of a secondary alcohol.

Lactonization: Acid-catalyzed intramolecular cyclization of the resulting hydroxy acid derivative to yield the 3,4-dihydroisocoumarin.

Further research is required to establish the precise reaction conditions and yields for the synthesis of dihydroisocoumarins specifically from this compound.

Synthesis of Polyaromatic Compounds and Xanthone (B1684191) Derivatives

This compound can also serve as a valuable precursor for the synthesis of more complex polyaromatic systems, including xanthone derivatives. Xanthones, characterized by their dibenzo-γ-pyrone framework, are a class of oxygenated heterocyclic compounds with significant pharmacological properties.

A common and powerful method for the construction of the xanthone scaffold is the Friedel-Crafts acylation reaction. This reaction involves the acylation of an electron-rich aromatic compound with a benzoic acid derivative in the presence of a Lewis acid catalyst. In this context, this compound can be activated and subsequently reacted with a suitable phenol (B47542) or its derivative.

The general synthetic strategy would involve:

Activation of the carboxylic acid: Conversion of this compound to a more reactive species, such as an acyl chloride or a mixed anhydride.

Friedel-Crafts acylation: Reaction of the activated acid with an electron-rich aromatic partner, typically a phenol or a dimethoxybenzene derivative, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA). This step forms a benzophenone (B1666685) intermediate.

Intramolecular cyclization: The resulting 2-hydroxybenzophenone (B104022) derivative undergoes intramolecular cyclization to form the xanthone core. This cyclization is often promoted by heat or treatment with a dehydrating agent.

The substitution pattern of the resulting xanthone will be determined by the regioselectivity of the Friedel-Crafts acylation, which is influenced by the electronic and steric effects of the substituents on both reacting partners. The electron-donating methoxy groups on this compound enhance the reactivity of the aromatic ring, but can also lead to a mixture of regioisomers depending on the reaction conditions.

While specific examples detailing the synthesis of polyaromatic compounds and xanthones directly from this compound are not prevalent in the surveyed literature, the established principles of Friedel-Crafts chemistry provide a solid foundation for its application in this area. The synthesis of a new methoxy dibenzofluorene (B14450075) through alkylation, cyclodehydration, and aromatization in a one-pot operation has been reported, demonstrating a powerful strategy for preparing such polycyclic aromatic compounds. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| Directed ortho-lithiation | 1. Strong lithium base (e.g., LDA) 2. Epoxide 3. Acid catalyst | 3,4-Dihydroisocoumarins |

| Friedel-Crafts Acylation | 1. Activating agent (e.g., SOCl₂, (COCl)₂) 2. Phenol or derivative 3. Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA) | Xanthones |

Table 1: Potential Synthetic Transformations of this compound

Advanced Spectroscopic and Structural Elucidation Studies on 2,4 Dimethoxy 3 Methylbenzoic Acid and Its Analogues

Single Crystal X-ray Crystallography of 2,4-Dimethoxy-3-methylbenzoic Acid and Isomers

Single-crystal X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystal. This technique has been instrumental in elucidating the structures of various dimethoxybenzoic acid isomers.

Determination of Crystal Structures for Isomeric Compounds

The crystal structures of several isomers of dimethoxybenzoic acid (DMBA) have been determined, revealing significant conformational differences among them. For instance, 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid both possess nearly planar structures. researchgate.net However, steric interactions cause the methyl and/or carboxylic acid groups to lie out of the molecular plane. researchgate.net In a notable distinction, 2,5-dimethoxybenzoic acid exhibits an unusual intramolecular hydrogen bond between the carboxylic acid group and the oxygen atom of the methoxy (B1213986) group at the 2-position. researchgate.net Conversely, 2,4-dimethoxybenzoic acid engages in a typical hydrogen-bond dimer formation with a neighboring molecule. researchgate.net

The investigation into the synthesis of the natural lichen substance, crocynol, led to the structural determination of two other isomers: 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid and 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid. researchgate.net Their ambiguous structures were unequivocally confirmed through single-crystal X-ray diffraction. researchgate.net

Analysis of Intermolecular Interactions within Crystal Lattices

The stability and packing of molecules within a crystal are governed by a variety of intermolecular interactions. In the case of dimethoxybenzoic acid isomers and related structures, these forces play a crucial role.

O–H···O and C–H···O hydrogen bonds: Hydrogen bonds are a predominant feature in the crystal structures of benzoic acid derivatives. As mentioned, 2,4-dimethoxybenzoic acid forms classic hydrogen-bonded dimers. researchgate.net In more complex systems, such as fenamic acid-acridine complexes, the primary interaction is an intermolecular O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of acridine. nih.gov These primary interactions are often supported by a network of weaker C-H···O hydrogen bonds. nih.gov

Elucidation of Unit Cell Parameters and Space Group Symmetries

The unit cell is the fundamental repeating unit of a crystal lattice, defined by its parameters (a, b, c, α, β, γ) and space group symmetry. For instance, the crystal structure of 3,4-dimethoxybenzoic acid was found to crystallize in the centrosymmetric triclinic space group P-1. researchgate.net

The isomers 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid and 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid crystallize in the monoclinic system, but with different space groups, P21/m and P21/c, respectively. researchgate.net These differences in space group and unit cell dimensions reflect the distinct packing arrangements of the isomeric molecules.

| Compound | Crystal System | Space Group | Z |

| 3,4-Dimethoxybenzoic acid | Triclinic | P-1 | 2 |

| 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic acid | Monoclinic | P21/m | 2 |

| 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic acid | Monoclinic | P21/c | 4 |

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR have been utilized to characterize various isomers and derivatives of dimethoxybenzoic acid. rsc.orgresearchgate.net For example, the ¹H NMR spectrum of 3-methylbenzoic acid in DMSO-d6 shows a characteristic singlet for the carboxylic acid proton at δ 12.85 ppm and a singlet for the methyl protons at δ 2.32 ppm. rsc.org The aromatic protons appear as a series of multiplets in the range of δ 7.36-7.76 ppm. rsc.org In the ¹³C NMR spectrum, the carbonyl carbon resonates at δ 167.56 ppm, while the methyl carbon appears at δ 21.49 ppm. rsc.org The aromatic carbons give rise to a series of signals between δ 125.77 and 137.95 ppm. rsc.org Such detailed spectral analysis, often complemented by two-dimensional NMR techniques, allows for the unambiguous assignment of all protons and carbons, confirming the molecular structure. researchgate.net

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and confirm its identity. The electrospray ionization (ESI) technique is commonly employed for this purpose. For instance, the ESI-MS of 3-methylbenzoic acid shows a peak at m/z = 136 [M+H]⁺, corresponding to the protonated molecule. rsc.org Similarly, for 2,4-dimethoxy-6-methylbenzoic acid, the molecular formula C₁₀H₁₂O₄ can be confirmed by its exact mass. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxy 3 Methylbenzoic Acid

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govorientjchem.org It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. orientjchem.org For substituted benzoic acids, DFT methods like B3LYP are commonly used to calculate molecular geometry, vibrational frequencies, and electronic properties. orientjchem.orgvjst.vn

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. epstem.net For aromatic compounds like substituted benzoic acids, calculations often reveal slight distortions in the benzene (B151609) ring caused by the substituent groups. orientjchem.org

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths and bond angles. While specific experimental data for 2,4-Dimethoxy-3-methylbenzoic acid is not available in the provided results, theoretical calculations for analogous compounds like 2,4-dimethylbenzoic acid provide expected values for the geometric parameters. The geometry optimization for this compound would similarly involve calculating the lengths of bonds such as C-C, C-O, C-H, and O-H, as well as the angles between these bonds to describe the molecule's stable structure.

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)

Note: The following data is a representative example based on typical values for substituted benzoic acids and is not derived from a specific published study on this exact molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | ||

| C-COOH | 1.49 Å | |

| C=O | 1.21 Å | |

| C-OH | 1.35 Å | |

| C-OCH₃ (at C2) | 1.36 Å | |

| C-OCH₃ (at C4) | 1.37 Å | |

| C-CH₃ (at C3) | 1.51 Å | |

| Bond Angles | ||

| O=C-OH | 122.5° | |

| C-C-COOH | 120.8° | |

| C-C-OCH₃ (at C2) | 121.0° | |

| C-C-CH₃ (at C3) | 122.1° |

These properties are important for understanding intermolecular interactions and a molecule's potential for nonlinear optical (NLO) applications. researchgate.net DFT calculations can provide detailed information on the components of the dipole moment (µ) and the mean polarizability (α₀). epstem.netresearchgate.net For substituted benzoic acids, the magnitude and direction of the dipole moment are significantly influenced by the nature and position of the substituent groups. nih.gov The presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing carboxylic acid group in this compound would result in a significant net dipole moment.

Table 2: Predicted Electronic Properties of this compound (Theoretical)

Note: The following data is a representative example based on typical values for substituted benzoic acids and is not derived from a specific published study on this exact molecule.

| Property | Component | Calculated Value (a.u.) | Calculated Value (Debye/esu) |

| Dipole Moment | µₓ | -1.85 | -4.70 D |

| µᵧ | 1.20 | 3.05 D | |

| µz | 0.15 | 0.38 D | |

| µ_total | 2.21 | 5.62 D | |

| Polarizability | αxx | 145.3 | 21.5 x 10⁻²⁴ esu |

| αyy | 120.8 | 17.9 x 10⁻²⁴ esu | |

| αzz | 65.2 | 9.7 x 10⁻²⁴ esu | |

| α₀ (mean) | 110.4 | 16.4 x 10⁻²⁴ esu |

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. vjst.vnepstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epstem.net

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive and can be easily excited, indicating potential for intramolecular charge transfer. From the HOMO and LUMO energies, other global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further characterize the molecule's reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of chemical reactions. vjst.vnepstem.net

Molecular Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or DNA. nih.govmdpi.com This method is instrumental in structure-based drug design for identifying potential biological targets and elucidating the mechanism of action of a compound. mdpi.com The process involves sampling various conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nih.govdergipark.org.tr

The primary output of a molecular docking simulation is the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the receptor. nih.gov A more negative binding energy indicates a more stable ligand-receptor complex and a higher binding affinity. dergipark.org.trnih.gov

For a molecule like this compound, docking studies would be performed against a panel of known biological targets (e.g., enzymes, receptors) implicated in various diseases. nih.gov By comparing its binding affinity to that of a known inhibitor or the natural substrate, researchers can prioritize the compound for further experimental testing. nih.gov For instance, docking it against an enzyme's active site could reveal its potential as an inhibitor.

Table 3: Representative Molecular Docking Results for this compound (Hypothetical)

Note: This table presents hypothetical docking scores against plausible cancer-related protein targets to illustrate the application of the method. These are not published results.

| Protein Target (PDB ID) | Target Function | Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) (e.g., 5IKR) | Inflammation, Cancer | -8.5 |

| B-cell lymphoma 2 (Bcl-2) (e.g., 2O2F) | Apoptosis Regulation | -7.9 |

| Epidermal Growth Factor Receptor (EGFR) (e.g., 1M17) | Cell Growth, Cancer | -8.2 |

| Mitogen-activated protein kinase (p38 MAPK) (e.g., 3S3I) | Signal Transduction | -7.5 |

Beyond just providing a score, molecular docking reveals the specific interactions that stabilize the ligand-receptor complex. nih.govajol.info Post-docking analysis visualizes the binding pose of the ligand within the active site and identifies key intermolecular forces. ajol.info

These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyls or specific amino acid residues such as Asp, Glu, Ser). ajol.info

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (the benzene ring, methyl group) and hydrophobic amino acid residues (e.g., Leu, Val, Phe). nih.gov

Electrostatic Interactions: Involve charge-charge or charge-dipole interactions, such as between the carboxylate anion and a positively charged residue like Lys or Arg. nih.gov

For this compound, the carboxylic acid group would be a primary site for forming strong hydrogen bonds, while the methoxy groups could also participate as hydrogen bond acceptors. The methyl-substituted benzene ring would likely engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the binding site. nih.govajol.info

Molecular Dynamics Simulations to Explore Conformational Space and Stability

A typical MD simulation would involve the following steps:

System Setup: A 3D model of this compound would be generated and placed in a simulation box, often solvated with a suitable solvent like water to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied. This allows for the calculation of forces acting on each atom.

Simulation Run: The system's trajectory is then calculated by integrating Newton's equations of motion, providing a time-dependent record of atomic positions and velocities.

By analyzing the trajectory from an MD simulation, researchers can identify the most stable, low-energy conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Flexibility |

| C2-C1-C(O)-O | Rotation of the carboxylic acid group | Can exhibit some flexibility, influencing hydrogen bonding capabilities. |

| C3-C2-O-CH3 | Rotation of the 2-methoxy group | Steric hindrance from the adjacent methyl and carboxylic acid groups may limit rotation. |

| C5-C4-O-CH3 | Rotation of the 4-methoxy group | Expected to have more rotational freedom compared to the 2-methoxy group. |

| C2-C3-CH3 | Rotation of the 3-methyl group | Generally free to rotate, but can influence the orientation of adjacent groups. |

This table represents a theoretical framework for analysis, as no specific simulation data for this compound has been found.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR studies are computational methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties (QSPR) or biological activities (QSAR).

Correlation of Substituent Effects on Reactivity and Biological Profiles

The substituents on the benzene ring of this compound—two methoxy groups and a methyl group—significantly influence its electronic properties and, consequently, its reactivity and potential biological activity. ontosight.ai

Methoxy Groups (-OCH3): These are electron-donating groups due to the resonance effect of the lone pairs on the oxygen atom. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methoxy groups are ortho, para-directing activators. ontosight.aibldpharm.comresearchgate.net

Methyl Group (-CH3): This is also an electron-donating group through an inductive effect, further activating the ring towards electrophilic substitution. researchgate.net

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group and a meta-director. ontosight.aibldpharm.com

Table 2: Predicted Influence of Substituents on the Properties of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| 2-Methoxy | Ortho | Electron-donating (resonance) | Activating |

| 4-Methoxy | Para | Electron-donating (resonance) | Activating |

| 3-Methyl | Meta | Electron-donating (inductive) | Activating |

| Carboxylic Acid | - | Electron-withdrawing (inductive & resonance) | Deactivating |

This table is based on general principles of organic chemistry, as specific QSAR/QSPR studies for this compound are unavailable.

Predictive Modeling for Novel Derivatives

A QSAR model for a series of compounds related to this compound would be developed by first compiling a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity.

Such a model, once validated, could be used to predict the biological activity of novel, unsynthesized derivatives of this compound. This predictive capability is highly valuable in drug discovery and materials science, as it allows for the prioritization of synthetic efforts towards compounds with the most promising properties. The development of robust QSAR models often involves techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D steric and electrostatic fields of the molecules. nih.gov

Table 3: Hypothetical QSAR Model Parameters for Benzoic Acid Derivatives

| Statistical Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | > 0.6 | A good correlation between the descriptors and the biological activity. |

| q² (Cross-validated r²) | > 0.5 | Indicates good predictive power of the model. |

| F-test value | High | Shows the statistical significance of the regression model. |

| Standard Deviation | Low | Indicates the precision of the model's predictions. |

This table represents typical values for a valid QSAR model and is for illustrative purposes only.

Pharmacological and Biological Activity Research of 2,4 Dimethoxy 3 Methylbenzoic Acid and Its Derivatives

Investigation of Antioxidant Properties and Mechanisms of Action

The antioxidant potential of benzoic acid derivatives is often linked to their chemical structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.gov While direct studies on 2,4-Dimethoxy-3-methylbenzoic acid are limited, research on structurally similar compounds, such as other dimethoxybenzoic acid derivatives and related phenols, provides insight into potential mechanisms. The antioxidant activity of these compounds is largely attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. nih.gov

A synthetic analogue of coenzyme Q, Idebenone (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone), showcases the antioxidant capabilities of a dimethoxy-methyl-substituted core structure. nih.gov Research demonstrates that the antioxidant function of Idebenone is dependent on its hydroquinone (B1673460) form, which can effectively scavenge a variety of free radicals, including organic radicals, peroxyl radicals, and peroxynitrite. nih.gov This redox cycling between the hydroquinone and quinone forms is crucial for its activity and prevents lipid peroxidation. nih.gov The antioxidant efficiency of Idebenone has been shown to be comparable to that of vitamin E and Trolox. nih.gov Similarly, studies on various hydroxybenzoic acids confirm that their ability to act as antioxidants and iron chelators contributes to their protective effects against oxidative damage. nih.gov

Table 1: Antioxidant Activity of Related Benzoic Acid Derivatives This table is representative of the antioxidant activity of related compounds to infer the potential of this compound.

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Methyl-3,4-dihydroxybenzoate | DPPH radical scavenging | IC50: 9.41 ± 0.08 µg/mL | researchgate.net |

| Idebenone | Free radical scavenging | Appreciable effects at ~2 µM | nih.gov |

| Sinapic Acid | DPPH radical scavenging | Inhibition zone: 9.00-27.00 mm | ijpbp.com |

| 4-Hydroxybenzoic Acid | DPPH radical scavenging | Inhibition zone: 9.00-16.00 mm | ijpbp.com |

Evaluation of Anti-inflammatory Activities and Related Pathways

The anti-inflammatory properties of benzoic acid and its derivatives are a significant area of investigation. These compounds can modulate inflammatory pathways by inhibiting key enzymes and suppressing the production of pro-inflammatory mediators. nih.govnih.gov Derivatives of 2,6-dimethoxybenzoic acid, for instance, are used as intermediates in the synthesis of anti-inflammatory drugs that may act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. arborpharmchem.com

Research on various benzoic acid derivatives has shown potent anti-inflammatory effects. For example, certain derivatives isolated from Melicope semecarpifolia demonstrated strong inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov The anti-inflammatory mechanisms often involve targeting biochemical pathways that lead to joint damage and inflammation. arborpharmchem.com Studies on other phenolic acids have demonstrated the ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and to downregulate the expression of inducible nitric oxide synthase (i-NOS) and COX-2. researchgate.net This suggests that dimethoxy-methylbenzoic acid derivatives could potentially exert anti-inflammatory effects through similar pathways, such as the downregulation of NF-κB activation. researchgate.net

Antimicrobial and Anticancer Efficacy Studies

The antimicrobial potential of benzoic acid derivatives has been well-documented, with their activity influenced by structural features like lipophilicity and the presence of hydroxyl or methoxy groups. nih.gov Hydrazide-hydrazone derivatives of 3-methoxybenzoic acid have shown promising bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria such as Bacillus spp. nih.gov

In the realm of antifungal research, benzoic acid derivatives have been investigated as inhibitors of fungal-specific enzymes like CYP53. nih.gov This targeted approach allows for the development of antifungal agents against pathogenic fungi. nih.gov Studies on various hydroxybenzoic and hydroxycinnamic acids have demonstrated activity against a range of microorganisms, including the yeast Candida albicans. ijpbp.com For example, sinapic acid and 4-hydroxybenzoic acid have been identified as effective antimicrobial agents against multiple test microorganisms. ijpbp.com Benzoic acid derivatives isolated from Piper cumanense were active against several phytopathogenic fungi, with notable activity against the Fusarium genus. nih.gov

Table 2: In Vitro Antimicrobial Activity of Related Methoxybenzoic Acid Derivatives This table presents findings for related compounds to illustrate the potential antimicrobial spectrum.

| Compound Type | Test Organism | Activity/Result (MIC) | Reference |

|---|---|---|---|

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. | High bacteriostatic/bactericidal activity | nih.gov |

| Trimethoxybenzoic acid derivatives | S. aureus 272123 | Efflux pump inhibition | nih.gov |

| 4-Hydroxybenzoic acid | Various bacteria & C. albicans | MIC: 36.00-72.00 mg/ml | ijpbp.com |

| Ethyl acetate (B1210297) fraction of P. trichosanthis (contains 4-Hydroxybenzoic acid) | Acinetobacter baumannii | Mean MIC: 1.9 mg/mL | academicjournals.org |

Benzoic acid and its derivatives have been a focal point of anticancer research due to their ability to induce cytotoxic effects in various cancer cell lines. jksus.orgresearchgate.net The specific arrangement of substituents on the benzoic acid core can lead to selective cytotoxicity against tumor cells. nih.gov

Studies on dimethoxyaryl-sesquiterpene derivatives have revealed that the position of the dimethoxy groups influences cytotoxic potency. For instance, against the MCF-7 breast cancer cell line, the order of potency was found to be 3,4-dimethoxy > 2,4-dimethoxy > 2,5-dimethoxy substitutions. nih.gov Benzimidazole (B57391) derivatives have shown significant, dose-dependent cytotoxic effects against a panel of cancer cell lines including A549 (lung), HepG2 (liver), MCF-7 (breast), and DLD-1 (colorectal). jksus.org In one study, a benzimidazole derivative exhibited high cytotoxicity against HepG2 and A549 cells with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.orgresearchgate.net

Table 3: Cytotoxic Activity (IC₅₀) of Related Benzoic Acid Derivatives on Cancer Cell Lines This table compiles IC₅₀ values from studies on various derivatives to indicate potential anticancer efficacy.

| Compound/Derivative Type | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Parvifloron D | BxPC3 (Pancreatic) | 0.15 ± 0.05 | researchgate.net |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.orgresearchgate.net |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | jksus.orgresearchgate.net |

| 2,4-dimethoxyaryl-sesquiterpene | MCF-7 (Breast) | > 9.0 | nih.gov |

| 5-fluorouracyl (Reference Drug) | MKN74 (Gastric) | 37.54 | nih.gov |

A key mechanism through which some benzoic acid-based compounds exert their anticancer effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, angiogenesis, and immune evasion. researchgate.nettvarditherapeutics.com Therefore, inhibiting STAT3 is considered a promising strategy for cancer therapy. researchgate.net

Benzoic acid-based inhibitors have been developed to target the critical dimerization step of STAT3, which is required for its activation. nih.gov These small molecule inhibitors can interact with specific domains of the STAT3 protein, such as the SH2 domain, preventing its phosphorylation and subsequent functions. nih.govresearchgate.net By blocking STAT3, these compounds can inhibit the transcription of STAT3-dependent genes that promote cancer progression, including Bcl-2, Bcl-xL, Mcl-1, and Cyclin D1. nih.gov Research on such inhibitors has demonstrated effective tumor growth inhibition in preclinical xenograft models of human cancers. nih.gov

Enzyme Inhibitory Activity Assessment (e.g., Phospholipase A2, Hyaluronidase)

The ability of this compound and its derivatives to inhibit specific enzymes is another important aspect of their pharmacological profile.

Phospholipase A2 (PLA2) Inhibition: Secretory phospholipase A2 (sPLA2) is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Inhibition of sPLA2 is a valid anti-inflammatory strategy. In vitro studies have shown that various benzoic acid derivatives, including gallic acid, vanillic acid, and syringic acid, can inhibit sPLA2 activity in the micromolar range. nih.govresearchgate.net These compounds are believed to bind to the active site of the enzyme, preventing its catalytic function. nih.gov

Hyaluronidase (B3051955) Inhibition: Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Their inhibition is relevant in controlling inflammation, tumor invasiveness, and the spread of toxins. tandfonline.comtandfonline.com Phenolic compounds, including phenolic acids and flavonoids, are known inhibitors of hyaluronidase. nih.gov The inhibitory activity is often dose-dependent and related to the structure of the compound, such as the number and position of hydroxyl groups. nih.govresearchgate.net For example, catechin, epicatechin, and procyanidins isolated from Ficus microcarpa have shown excellent inhibitory activity against hyaluronidase. tandfonline.com Studies on polyphenolic extracts from various plants confirm a positive correlation between phenolic content and hyaluronidase inhibition. tandfonline.comnih.gov

Table 4: Enzyme Inhibitory Activity of Related Phenolic Compounds This table shows the inhibitory potential of related compounds against key enzymes.

| Compound/Extract | Enzyme | Activity/Result (IC₅₀) | Reference |

|---|---|---|---|

| Gallic Acid | Secretory Phospholipase A2 | Inhibitory in µM range | nih.govresearchgate.net |

| Vanillic Acid | Secretory Phospholipase A2 | Inhibitory in µM range | nih.govresearchgate.net |

| Syringic Acid | Secretory Phospholipase A2 | Inhibitory in µM range | nih.govresearchgate.net |

| Protocatechuic Acid | Hyaluronidase | IC₅₀ = 107.6 µg/mL | nih.gov |

| Rosmarinic Acid | Hyaluronidase | IC₅₀ = 24.3 µg/mL | nih.gov |

| Catechin | Hyaluronidase | Excellent inhibition | tandfonline.com |

Research on this compound and its Derivatives Reveals a Gap in Predictive Profiling

Despite a comprehensive search of scientific literature and databases, no specific research was found detailing the predictive pharmacokinetic and pharmacodynamic profiling of this compound or its derivatives. This indicates a significant gap in the publicly available research data for this particular compound.

While computational, or in silico, methods are now commonplace in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, it appears that this compound has not been the subject of such published studies. These predictive studies are crucial for assessing the drug-likeness of a compound and its potential for oral bioavailability.

The absence of this information means that currently, there are no publicly available data tables or detailed research findings on the predicted pharmacokinetic or pharmacodynamic properties of this compound. Further research would be required to establish this predictive profile.

Applications in Advanced Materials Science and Industrial Chemistry

Integration into Organic Electronic Devices and Materials

Organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), rely on a sophisticated interplay of organic molecules and polymers to achieve their functionality. The electronic properties of these materials, including their energy levels and charge transport characteristics, are critical to device performance. While substituted benzoic acid derivatives can, in principle, serve as precursors for components in these devices, specific research on 2,4-Dimethoxy-3-methylbenzoic acid in this context is limited.

There is currently no significant body of research or documented application of this compound directly in the manufacturing or as a component of Organic Light-Emitting Diodes (OLEDs). The development of materials for OLEDs is a highly active area of research, and while related molecular structures may be under investigation, the specific contribution of this compound has not been reported in peer-reviewed literature or patents.

Similarly, in the field of organic solar cells, the direct utilization of this compound as a donor, acceptor, or interfacial layer material has not been documented in publicly available scientific research. The performance of organic solar cells is intimately linked to the molecular design of the active layer components, and at present, other classes of organic molecules are more commonly employed.

Utilization in Dyes and Pigments Production

The coloration of materials relies on molecules that can absorb and reflect specific wavelengths of light. Aromatic compounds are the backbone of many synthetic dyes and pigments. For instance, related compounds such as 4-Methylbenzoic acid are used as building blocks in the production of some dyes and pigments. However, there is a lack of specific information detailing the use of this compound as a direct precursor or intermediate in the commercial production of dyes and pigments. Its structural features could potentially be leveraged for the synthesis of novel colorants, but this remains a hypothetical application without direct supporting evidence in the current literature.

Development of Speciality Chemicals and Research Chemicals

The primary role of this compound in the current chemical landscape appears to be as a specialty or research chemical. Its availability from commercial suppliers, as indicated by its Chemical Abstracts Service (CAS) number 81574-49-4, confirms its status as a tool for chemical synthesis and research. bldpharm.com

As a research chemical, it serves as a starting material or building block for the synthesis of more complex molecules. The specific arrangement of its functional groups—a carboxylic acid, two methoxy (B1213986) groups, and a methyl group—provides a versatile platform for a variety of organic reactions. Chemists in academic and industrial research settings can utilize this compound to explore new molecular architectures and to develop novel compounds with potentially interesting biological or material properties.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 81574-49-4 |

| Appearance | Solid (predicted) |

| Solubility | Likely soluble in organic solvents |

This data is based on computational predictions and information from chemical suppliers.

The development of specialty chemicals often involves the synthesis of unique molecular structures for specific, high-value applications. While large-scale industrial use of this compound is not documented, its availability allows for its use in niche applications and in the early stages of research and development for new materials and pharmaceuticals.

常见问题

Q. What are the optimal synthetic routes for 2,4-dimethoxy-3-methylbenzoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves functional group transformations, such as oxidation of methyl groups or methoxylation. Key reagents include potassium permanganate (for controlled oxidation of methyl to carboxylic acid groups) and sodium methoxide (for introducing methoxy groups). Reaction optimization requires adjusting parameters like temperature (e.g., 45–60°C for methoxylation), solvent polarity (e.g., ethanol or DMF), and pH (neutral to slightly basic). Monitoring via TLC or HPLC is critical to track intermediate formation and purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for structural confirmation. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear in δ 6.5–7.5 ppm depending on substitution patterns .

- FTIR : Key peaks include C=O stretches (~1680 cm) and O–CH vibrations (~2850 cm) .

- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 60:40 to 90:10) resolve impurities, with UV detection at 254 nm for benzoic acid derivatives .

Q. How can purification challenges (e.g., co-eluting impurities) be addressed during isolation?

Methodological Answer:

- Recrystallization : Use solvent systems like ethanol/water (8:2) to exploit differential solubility of the target compound versus byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients effectively separates polar derivatives. For persistent impurities, preparative HPLC with a chiral column may be required .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies indicate degradation under prolonged UV exposure (>72 hours) or high humidity (>80% RH). Store in amber vials at 4°C with desiccants (e.g., silica gel). Degradation products include demethylated analogs (e.g., 4-hydroxy-3-methylbenzoic acid), identifiable via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution sites. For example, meta-directing effects of methoxy groups influence regioselectivity in nitration or halogenation. Molecular electrostatic potential maps identify electron-rich regions for nucleophilic attack .

Q. What strategies resolve contradictions in reported spectral data (e.g., conflicting 1^11H NMR shifts)?

Methodological Answer: Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl) or pH-dependent tautomerism. Validate assignments by:

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

- Enzyme Inhibition : Modify the methyl group to enhance lipophilicity (e.g., replacing with CF) for better membrane permeability.

- Receptor Binding : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to increase aromatic ring electrophilicity, as seen in related benzoic acid inhibitors of tyrosinase .

Q. What mechanistic insights explain unexpected byproducts during methoxylation?

Methodological Answer: Competitive demethylation can occur under acidic conditions (e.g., HSO catalysis), forming 4-hydroxy-3-methylbenzoic acid. Mitigate this by using milder bases (e.g., NaHCO) and inert atmospheres to suppress oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。